ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-5(12-11-4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFFNTKRAYWFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369426 | |

| Record name | Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129768-30-5 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129768-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated heterocyclic compound of significant interest in modern chemical research. Its unique molecular architecture, combining the versatile pyrazole scaffold with the modulating effects of a trifluoromethyl group, makes it a highly valuable building block. This guide provides an in-depth exploration of its chemical properties, synthesis, applications, and safe handling procedures, designed for professionals in the fields of medicinal chemistry, agrochemical science, and materials research. The presence of the electron-withdrawing trifluoromethyl group often enhances the biological activity, metabolic stability, and bioavailability of parent molecules, making this compound a crucial intermediate in the development of novel therapeutic agents and advanced materials.[1]

PART 1: Core Chemical and Physical Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

1.1 Chemical Identity

The unambiguous identification of this compound is critical for regulatory compliance, procurement, and scientific communication.

-

IUPAC Name : ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate[7]

-

Common Synonyms : this compound, 5-(Ethoxycarbonyl)-3-(trifluoromethyl)-1H-pyrazole[2][4][5]

1.2 Physicochemical Properties

The physical and chemical characteristics of the compound dictate its behavior in various solvents and reaction conditions, influencing experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 208.14 g/mol | [2][3][6] |

| Appearance | Off-white solid | [4] |

| Melting Point | 93-98 °C | [5][6] |

| Boiling Point | 288.5 °C (at 760 mmHg) | [6] |

| Density | 1.397 g/cm³ | [6] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [2] |

| LogP | 1.6052 | [2] |

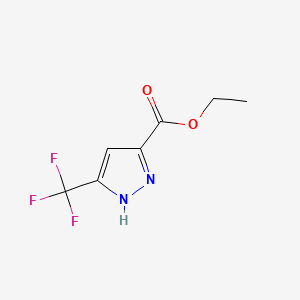

1.3 Molecular Structure

The structure of the molecule is fundamental to its reactivity and interactions.

Caption: Chemical structure of this compound.

PART 2: Synthesis and Purification

The synthesis of this pyrazole derivative is a key process for its availability in research. The most common and reliable methods involve cyclocondensation reactions.[1]

2.1 Overview of Synthetic Strategies

The formation of the pyrazole ring is typically achieved through the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For this specific molecule, an ethyl ester of a trifluoromethyl-substituted β-ketoacid is the ideal precursor. This approach offers high regioselectivity and good yields.

Caption: General synthetic pathway via cyclocondensation.

2.2 Detailed Laboratory Synthesis Protocol

This protocol describes a representative lab-scale synthesis adapted from established procedures for similar pyrazole carboxylates.[8]

Objective: To synthesize this compound from ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine hydrate.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in a solution of ethanol and glacial acetic acid (100:1 v/v). Cool the flask in an ice bath to 0 °C.

-

Causality: The acidic medium catalyzes the initial condensation reaction. Cooling is essential to control the exothermic nature of the reaction and prevent side product formation.

-

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Slow, controlled addition prevents a rapid temperature increase and minimizes the formation of symmetrical dihydrazones.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Causality: This extended period allows the cyclization of the intermediate hydrazone to the stable pyrazole ring to proceed to completion.

-

-

Workup and Extraction: Pour the reaction mixture into deionized water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Causality: Neutralization quenches the acid catalyst. Extraction with an organic solvent isolates the product from the aqueous phase containing inorganic salts and residual ethanol.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Causality: Removal of residual water is crucial before solvent evaporation to obtain a dry crude product.

-

2.3 Purification and Characterization

The crude product is typically an off-white solid that requires purification.

-

Purification Method: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is the most common method to obtain a high-purity product.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

PART 3: Applications in Research and Development

The unique combination of a pyrazole core and a trifluoromethyl group makes this compound a privileged scaffold in several areas of chemical science.[1]

Caption: Key application areas for the title compound.

3.1 Role in Medicinal Chemistry

The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic potential.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

-

Binding Affinity: The high electronegativity of the -CF₃ group can alter the electronic profile of the pyrazole ring, leading to stronger interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins, enzymes, or receptors.[1]

-

Therapeutic Areas: This building block is a key intermediate for synthesizing novel drug candidates, with research focused on anti-inflammatory, analgesic, and anti-cancer agents.[1][9]

3.2 Utility in Agrochemicals

In agricultural science, the development of potent and selective pesticides is paramount. Trifluoromethyl-pyrazole derivatives have shown remarkable efficacy.

-

Herbicides and Fungicides: This compound serves as a critical intermediate for creating next-generation crop protection agents. The resulting molecules often exhibit high potency, allowing for lower application rates and improved environmental profiles.[9]

3.3 Applications in Material Science

The distinct electronic properties of this molecule make it a candidate for the development of advanced materials.

-

Polymers and Coatings: Its inclusion in polymer backbones can enhance thermal stability and chemical resistance.[9]

-

Organic Electronics: The combination of an aromatic system and a strong electron-withdrawing group suggests potential applications in the design of organic semiconductors and other electronic materials.[1]

PART 4: Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as a hazardous substance.[5]

4.1 Hazard Identification

-

GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[10]

4.2 Recommended Safe Handling Procedures

A multi-layered approach to safety is required when working with this compound.

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[5][11]

4.3 Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[10]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation. Its well-defined physicochemical properties, accessible synthesis, and the advantageous effects of its trifluoromethyl group make it a cornerstone in the rational design of new pharmaceuticals, agrochemicals, and advanced materials. Adherence to rigorous safety protocols is mandatory to harness its full potential responsibly. This guide serves as a foundational resource for researchers aiming to leverage the unique capabilities of this versatile molecular building block.

References

- 1. Buy this compound | 129768-30-5 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound [cymitquimica.com]

- 5. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate

Executive Summary

This compound is a heterocyclic organic compound of significant interest in modern chemical research. Characterized by a pyrazole core functionalized with an electron-withdrawing trifluoromethyl group and an ethyl ester moiety, this molecule serves as a versatile building block in medicinal chemistry, agrochemistry, and materials science. The strategic placement of the trifluoromethyl group often enhances the metabolic stability and bioavailability of derivative compounds, making it a valuable scaffold in drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, established synthesis and characterization protocols, and key applications, offering field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Profile

The unique properties of this compound are dictated by the interplay between the aromatic pyrazole ring, the highly electronegative trifluoromethyl group, and the reactive ethyl ester functional group. The trifluoromethyl group, in particular, provides electronic stabilization, contributing to the compound's thermal stability.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 129768-30-5[1][2][3] |

| Molecular Formula | C₇H₇F₃N₂O₂[2][3][4][5] |

| Molecular Weight | 208.14 g/mol [1][2][4][5] |

| IUPAC Name | ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate[4][5] |

| Common Synonyms | This compound, 5-(Ethoxycarbonyl)-3-(trifluoromethyl)-1H-pyrazole[1][5] |

| SMILES | CCOC(=O)C1=NNC(=C1)C(F)(F)F[4][5] |

| InChI Key | AKFFNTKRAYWFRN-UHFFFAOYSA-N[4][5] |

Physical and Thermal Properties

The physical state and thermal behavior are critical parameters for handling, reaction setup, and storage. Thermogravimetric analysis indicates a distinct melting transition followed by decomposition at higher temperatures. The primary decomposition phase, which begins around 200°C, involves the sequential cleavage of the functional groups.

| Property | Value | Source |

| Melting Point | 93-98 °C | [1] |

| Boiling Point | 288.5 °C (at 760 mmHg) | [5] |

| Density | 1.397 g/cm³ | [5] |

| Flash Point | 128.3 °C | [5] |

Synthesis and Characterization Workflow

The synthesis of this compound is most effectively achieved through a cyclocondensation reaction. This approach is widely adopted due to its efficiency in constructing the pyrazole heterocyclic system from acyclic precursors.

Rationale for Synthetic Choice

The most common and reliable method involves the reaction of a β-dicarbonyl compound (or an equivalent) with a hydrazine derivative. This pathway is favored for its high regioselectivity and yield. The choice of starting materials—specifically, a fluorinated dicarbonyl compound—directly incorporates the essential trifluoromethyl group into the pyrazole ring during its formation.

Experimental Protocol: Synthesis

This protocol describes a representative cyclocondensation reaction.

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with a suitable solvent (e.g., ethanol).

-

Addition of Precursors: Add an equimolar amount of a suitable fluorinated 1,3-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate.

-

Initiation of Reaction: Slowly add one equivalent of hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation: Precipitate the crude product by adding cold water. Collect the solid by vacuum filtration and wash with water to remove any residual starting materials.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and purity. Each analytical method provides a piece of the structural puzzle, and together they form a self-validating system.

Methodologies for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis: The spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the pyrazole ring proton (around 6.8 ppm), and a broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

¹³C NMR Analysis: Signals for the ester carbonyl, the pyrazole ring carbons (one of which will be split due to coupling with fluorine), the ethyl group carbons, and the trifluoromethyl carbon (a quartet) are expected.

-

¹⁹F NMR Analysis: A single, sharp signal is expected for the -CF₃ group.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) is a common method.

-

Expected Result: The analysis should confirm the molecular weight of the compound.[4] The mass spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 209.05 or [M-H]⁻ at m/z 207.03.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks: Look for characteristic absorption bands: a broad peak around 3200-3400 cm⁻¹ (N-H stretch), a sharp, strong peak around 1720 cm⁻¹ (C=O stretch of the ester), and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).

-

Applications in Research and Drug Development

The unique combination of a pyrazole scaffold and a trifluoromethyl group makes this compound a high-value intermediate.

-

Pharmaceutical Development: The pyrazole ring is a well-known pharmacophore present in numerous approved drugs. This compound serves as a key starting material for synthesizing novel therapeutic agents, with studies suggesting potential for developing anti-inflammatory and analgesic drugs.[6] The CF₃ group enhances molecular interactions with biological targets and improves pharmacokinetic properties.

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and distinct chemical features make it an ideal fragment for FBDD campaigns to build more complex and potent drug candidates.

-

Agrochemicals and Material Science: The biological activity of pyrazole derivatives extends to agrochemicals for pest and disease control. Furthermore, the electronic properties imparted by the aromatic ring and the CF₃ group make it a candidate for research into advanced materials like organic electronics.

Safety and Handling Precautions

Proper handling is crucial due to the compound's potential hazards.[1]

-

GHS Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[1][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7]

-

Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Skin: Wash off with soap and plenty of water.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

-

References

- 1. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. angenechemical.com [angenechemical.com]

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate chemical structure

An In-depth Technical Guide to Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We delve into its chemical identity, a validated synthesis protocol based on established chemical principles, detailed characterization methods, and its significant applications as a versatile building block in medicinal and agricultural chemistry.

Core Chemical Identity & Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 3-position and an ethyl ester at the 5-position. The pyrazole ring is a foundational scaffold in numerous bioactive molecules, and the inclusion of the trifluoromethyl (-CF3) group is a strategic choice in modern medicinal chemistry.[1] The high electronegativity of the fluorine atoms often enhances metabolic stability, bioavailability, and binding affinity of the parent molecule to biological targets.[1]

The dual presence of an electron-withdrawing -CF3 group and a versatile ethyl ester functional group makes this compound a highly valuable intermediate for further chemical modification.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | PubChem[2] |

| Synonyms | This compound | PubChem[2] |

| CAS Number | 12978-30-5 | Smolecule[1], SCBT[3] |

| Molecular Formula | C₇H₇F₃N₂O₂ | Smolecule[1], SCBT[3] |

| Molecular Weight | 208.14 g/mol | Smolecule[1], SCBT[3] |

| Appearance | Off-white solid | CymitQuimica[4] |

| Melting Point | 95 °C | Smolecule[1] |

| SMILES | CCOC(=O)C1=NNC(=C1)C(F)(F)F | PubChem[2] |

| InChIKey | AKFFNTKRAYWFRN-UHFFFAOYSA-N | PubChem[2] |

Synthesis Pathway and Experimental Protocol

The most established and logical route to synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the title compound, this involves the reaction of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate with hydrazine hydrate .

Synthesis Workflow Diagram

Caption: Knorr Pyrazole Synthesis Workflow.

Analogous Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from a verified synthesis and is directly analogous to the required procedure.[5]

Materials:

-

Ethyl 2,4-dioxovalerate (1 eq., e.g., 11.67 g, 73.79 mmol)

-

Note: For the target compound, substitute with Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate.

-

-

Hydrazine monohydrate (1.5 eq., e.g., 5.4 mL, 110.68 mmol)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Prepare a solvent mixture of Ethanol and Acetic Acid in a 100:1 ratio (e.g., 100 mL EtOH, 1 mL AcOH).

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, dissolve ethyl 2,4-dioxovalerate (1 eq.) in the EtOH/AcOH solvent mixture.

-

Slowly add hydrazine monohydrate (1.5 eq.) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5-10 °C.

-

Causality Note: The initial reaction between the more reactive ketone carbonyl and one nitrogen of the hydrazine is exothermic. Slow addition at low temperature prevents side reactions and ensures regioselective condensation. The acidic medium catalyzes the initial condensation and subsequent dehydration steps.

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15 hours.

-

Pour the reaction mixture into deionized water (e.g., 50 mL) and add saturated aqueous NaHCO₃ solution (e.g., 5 mL) to neutralize the acetic acid.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL).

-

Combine the organic layers, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which typically solidifies upon removal of the solvent.[5] Further purification can be achieved by recrystallization if necessary.

Chemical Characterization & Spectroscopic Analysis

Proper identification and purity assessment are critical. The following data, based on established spectroscopic principles and data from analogous structures, serve as a benchmark for characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ ~12-13 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrazole ring. Its chemical shift can be highly variable and concentration-dependent.

-

δ ~7.0 ppm (s, 1H): A sharp singlet for the proton at the C4 position of the pyrazole ring.

-

δ 4.45 ppm (q, J = 7.1 Hz, 2H): A quartet representing the -O-CH₂- protons of the ethyl ester, split by the adjacent methyl group.

-

δ 1.40 ppm (t, J = 7.1 Hz, 3H): A triplet for the terminal -CH₃ protons of the ethyl ester, split by the adjacent methylene group.

-

-

¹³C NMR (predicted, CDCl₃, 101 MHz):

-

δ ~161 ppm: Carbonyl carbon (C=O) of the ethyl ester.

-

δ ~140 ppm (q, J ≈ 38 Hz): C3 carbon attached to the CF₃ group. The signal is a quartet due to one-bond coupling with the three fluorine atoms.

-

δ ~138 ppm: C5 carbon attached to the ester group.

-

δ ~120 ppm (q, J ≈ 268 Hz): Trifluoromethyl carbon (-CF₃). This signal is a quartet with a large coupling constant due to the direct C-F bond.

-

δ ~110 ppm: C4 carbon of the pyrazole ring.

-

δ ~62 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester.

-

δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

-

Predicted Infrared (IR) Spectroscopy

-

3200-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.

-

~1725 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

-

~1570 cm⁻¹: C=N stretching of the pyrazole ring.

-

1100-1300 cm⁻¹ (strong, multiple bands): C-F stretching vibrations characteristic of the -CF₃ group.

Applications in Drug Discovery and Agrochemicals

The 3-(trifluoromethyl)pyrazole scaffold is a "privileged" structure in medicinal chemistry, most famously exemplified by the selective COX-2 inhibitor Celecoxib (SC-58635).[2]

Core Scaffold of COX-2 Inhibitors

The synthesis of Celecoxib involves the reaction of a 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) with 4-sulfamoylphenylhydrazine.[1] This demonstrates the direct utility of the trifluoromethyl-pyrazole core in creating potent and selective anti-inflammatory agents. This compound is a key building block for creating analogues of such drugs, where the ester group can be easily converted to amides or other functional groups to explore structure-activity relationships (SAR).

Caption: Derivatization pathways for drug discovery.

Agrochemical Development

The pyrazole carboxamide structure is also prevalent in modern fungicides and insecticides. The trifluoromethyl group contributes to the potency and stability of these agrochemicals. The title compound serves as a starting material for the synthesis of novel pesticides, where the pyrazole core interacts with specific enzymes or receptors in the target pest.[6]

Safety and Handling

This compound is classified as a harmful and irritant compound.

-

Hazard Statements: Harmful in contact with skin, Harmful if inhaled, May cause respiratory irritation, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.

-

Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Avoid breathing dust or fumes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic combination of the bioactive pyrazole core, the metabolism-stabilizing trifluoromethyl group, and the synthetically versatile ethyl ester handle. Its foundational role in the synthesis of COX-2 inhibitor analogues and other biologically active compounds makes it a molecule of high interest to researchers in drug discovery and process chemistry. The synthetic and analytical methodologies outlined in this guide provide a solid framework for its effective use in the laboratory.

References

- 1. Buy this compound | 129768-30-5 [smolecule.com]

- 2. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [cymitquimica.com]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate

Introduction: The Significance of a Fluorinated Pyrazole Core

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a pyrazole ring, an ethyl ester group, and a trifluoromethyl (-CF3) moiety, makes it a valuable synthon for the creation of advanced pharmaceutical and agrochemical agents.[1] The pyrazole scaffold is a common feature in many biologically active molecules, and the incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a detailed examination of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and the critical parameters that ensure a successful and high-yield reaction.

Core Synthesis Pathway: The Paal-Knorr Cyclocondensation

The most robust and widely employed method for synthesizing the pyrazole ring is the Paal-Knorr reaction, which, in this context, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] For the target molecule, this translates to the reaction between a trifluoromethylated β-ketoester and hydrazine hydrate.

Pillar 1: Reaction Principle & Key Precursors

The synthesis of this compound is achieved through the reaction of two key precursors:

-

Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (TFDOB): This molecule serves as the 1,3-dicarbonyl backbone. It contains the trifluoromethyl group and the ethyl ester functionality required in the final product. Its two carbonyl groups are the sites of nucleophilic attack.

-

Hydrazine Hydrate (N₂H₄·H₂O): As a bidentate nucleophile, hydrazine provides the two nitrogen atoms necessary to form the pyrazole ring.[3]

The reaction proceeds via a sequential pathway involving nucleophilic attack by the hydrazine nitrogens on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[1]

Pillar 2: Mechanistic Insights

The cyclocondensation mechanism is a well-established sequence of nucleophilic addition and elimination steps. The regioselectivity of the initial attack determines the final substitution pattern of the pyrazole ring.

-

Initial Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons of Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate. The carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is more electrophilic and is typically the primary site of attack.

-

Formation of Hydrazone Intermediate: This initial attack leads to the formation of a carbinolamine intermediate, which quickly dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step, eliminating a molecule of water to form the stable, aromatic pyrazole ring.

Below is a diagram illustrating the reaction mechanism.

References

An In-depth Technical Guide to Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, a pivotal fluorinated heterocyclic building block in modern chemistry. We delve into its precise nomenclature, physicochemical properties, and strategic importance, which is derived from the synergistic combination of the pharmacologically significant pyrazole scaffold and the bioactivity-enhancing trifluoromethyl group. The core of this document presents a detailed, field-proven protocol for its synthesis via the Knorr pyrazole condensation, including mechanistic insights into regioselectivity. Furthermore, we explore its broad applications as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, supported by authoritative references. This whitepaper is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile compound in their research and development programs.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structural Tautomerism

The compound with CAS Number 129768-30-5 is commonly referred to as ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. However, due to the annular tautomerism inherent to N-unsubstituted pyrazoles, the positions of the substituents can be ambiguous. According to IUPAC nomenclature rules, which prioritize the principal functional group (the ester) for lower locant numbering, the preferred and more precise name is ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate [1][2][3][4]. This guide will use the IUPAC-preferred name.

Physicochemical Properties

The trifluoromethyl group significantly influences the compound's physical and chemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a valuable synthon.[1]

| Property | Value | Source(s) |

| Molecular Weight | 208.14 g/mol | [1][2] |

| Appearance | Off-white solid | [6] |

| Melting Point | 95 °C | [3] |

| Boiling Point | 288.5 °C at 760 mmHg | [3] |

| Density | 1.397 g/cm³ | [3] |

| Solubility | High solubility in polar aprotic solvents like DMSO (>100 mg/mL) and Dichloromethane (>200 mg/mL). | [1] |

| Purity | Typically ≥97% | [2][6] |

The Strategic Importance in Chemical Synthesis

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its presence in numerous approved therapeutic agents.[1][7][8] Its structural rigidity and capacity for hydrogen bonding make it an ideal core for designing enzyme inhibitors and receptor antagonists.

The Role of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate a molecule's properties favorably. Its strong electron-withdrawing nature and high lipophilicity can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism, thereby increasing the drug's half-life.[1]

-

Improve Bioavailability: Increased lipophilicity can enhance membrane permeability and absorption.[1]

-

Increase Binding Affinity: The -CF₃ group can participate in unique interactions with protein targets, such as orthogonal multipolar interactions, which can significantly improve binding potency.[1]

The combination of these two structural motifs in ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate makes it a highly sought-after intermediate for creating novel, high-performance molecules.

Synthesis and Mechanistic Insights

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[9][10] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12]

Causality and Regioselectivity

For the synthesis of ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, the key precursors are an unsymmetrical 1,3-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate (ETFAA) , and hydrazine hydrate .[1] The reaction with an unsymmetrical diketone can theoretically yield two different regioisomers.

The reaction mechanism proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The choice of which carbonyl is attacked first dictates the final regiochemistry. The carbonyl adjacent to the highly electron-withdrawing -CF₃ group is more electrophilic and thus more susceptible to initial attack. Subsequent intramolecular cyclization and dehydration yield the pyrazole ring.[11][12] Controlling reaction conditions, such as pH and solvent, is crucial for achieving high regioselectivity.[13] Acidic conditions are typically employed to catalyze the imine formation and dehydration steps.[11]

References

- 1. Buy this compound | 129768-30-5 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [cymitquimica.com]

- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jk-sci.com [jk-sci.com]

- 12. name-reaction.com [name-reaction.com]

- 13. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a versatile heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its molecular architecture, which integrates a pyrazole nucleus, an ethyl ester functional group, and a trifluoromethyl moiety, confers a unique set of physicochemical properties.[1] The pyrazole ring is a well-established scaffold in a plethora of biologically active molecules, while the trifluoromethyl group is strategically employed in drug design to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of lead compounds.[1]

This technical guide offers a comprehensive literature review of this compound, detailing its synthesis, chemical and physical characteristics, spectroscopic analysis, and its burgeoning applications in the realms of drug discovery and advanced materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below, offering a foundational understanding of this compound for laboratory use.

| Property | Value |

| Molecular Formula | C₇H₇F₃N₂O₂[1] |

| Molecular Weight | 208.14 g/mol [2] |

| CAS Number | 129768-30-5[2] |

| Appearance | White to off-white solid[3] |

| Purity | Typically ≥97%[3] |

| Melting Point | 93-98 °C[4] |

Synthesis and Mechanistic Insights

The predominant synthetic route to this compound involves a classical cyclocondensation reaction. This approach leverages the reaction between a β-dicarbonyl compound, specifically ethyl 4,4,4-trifluoro-2,4-dioxobutanoate, and a hydrazine derivative.[1] While a definitive, step-by-step protocol for this exact transformation is not extensively detailed in the surveyed literature, a representative experimental procedure for a closely related pyrazole carboxylate synthesis is outlined to provide practical guidance.

Representative Experimental Protocol: Synthesis of a Substituted Pyrazole Carboxylate

This protocol delineates a two-step process for synthesizing substituted ethyl pyrazole-3-carboxylates, which can be adapted for the target molecule.

Step 1: Synthesis of the β-Dicarbonyl Intermediate

-

To a solution of sodium ethoxide in a suitable solvent, introduce the appropriate ketone precursor.

-

With stirring, slowly add diethyl oxalate to the reaction mixture.

-

The mixture is then heated under reflux for a duration sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).

-

Upon cooling, the intermediate β-dicarbonyl compound can be isolated and purified.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

The isolated β-dicarbonyl intermediate is suspended in glacial acetic acid.

-

To this suspension, a solution of hydrazine hydrate is added.

-

The reaction mixture is subsequently heated under reflux for several hours until the starting material is consumed.

-

After cooling to room temperature, the pyrazole product often precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Disclaimer: This is a generalized procedure. Optimization of reaction parameters such as temperature, reaction time, and purification techniques is crucial for achieving high yields and purity for the specific synthesis of this compound.

Synthetic Workflow Diagram

Caption: General synthetic pathway to the target pyrazole.

Spectroscopic Characterization

The unambiguous identification and structural elucidation of this compound rely on a suite of spectroscopic methods. The expected spectral data, extrapolated from analogous structures, are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to display characteristic signals for the ethyl group, manifesting as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. A distinct singlet is expected for the proton attached to the pyrazole ring, and a broader singlet corresponding to the N-H proton. The precise chemical shifts will be influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms. This includes the two carbons of the ethyl group, the three carbons of the pyrazole ring, the carbonyl carbon of the ester, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon signal will characteristically appear as a quartet due to one-bond coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern will offer further structural corroboration, with likely fragments resulting from the cleavage of the ethoxy radical, the entire ester moiety, or the trifluoromethyl group.[5]

Infrared (IR) Spectroscopy

The IR spectrum will reveal characteristic absorption bands indicative of the molecule's functional groups. Key vibrational frequencies to be observed include:

-

A broad absorption band for the N-H stretching of the pyrazole ring.

-

A strong C=O stretching vibration from the ethyl ester.

-

Intense C-F stretching bands associated with the trifluoromethyl group.

-

C-N and C=N stretching vibrations within the pyrazole ring.

Applications in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its combination with a trifluoromethyl group makes this compound a highly valuable precursor for the synthesis of novel therapeutic agents.

Anti-inflammatory and Analgesic Agents

Derivatives of trifluoromethyl-pyrazoles have shown considerable promise as anti-inflammatory and analgesic agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways.

Anticancer Agents

A growing body of research highlights the cytotoxic potential of pyrazole derivatives against a range of cancer cell lines. While specific data for this compound is still emerging, structurally related compounds have demonstrated significant anticancer activity, suggesting this is a promising avenue for further investigation.

Applications in Materials Science

The distinct electronic properties conferred by the pyrazole ring and the trifluoromethyl group position this compound and its derivatives as intriguing candidates for materials science applications, particularly in the domain of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Trifluoromethyl-substituted pyrazole derivatives have been successfully employed as emissive or host materials in the fabrication of organic light-emitting diodes (OLEDs). The trifluoromethyl group can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby influencing the color and efficiency of the resulting OLED device.

Conclusion

This compound stands out as a pivotal synthetic intermediate with broad applicability in both medicinal chemistry and materials science. While its synthesis is rooted in well-established pyrazole chemistry, there remains scope for procedural optimization. The strategic incorporation of the trifluoromethyl group endows this molecule with advantageous properties for the development of next-generation pharmaceuticals and functional organic materials. Continued exploration of the biological activities and material characteristics of this compound and its derivatives is poised to unlock its full scientific and commercial potential.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a key building block in modern medicinal and agricultural chemistry. The document delves into the strategic importance of the trifluoromethyl-pyrazole scaffold, outlines the principal synthetic pathways with a focus on the prevalent cyclocondensation reaction, and provides detailed experimental protocols for the preparation of the target molecule and its essential precursor. Furthermore, this guide includes a thorough characterization of the final compound, supported by tabulated physicochemical and spectroscopic data, and contextualizes its discovery within the broader field of heterocyclic chemistry. Visual aids in the form of diagrams for the reaction mechanism and experimental workflow are provided to enhance understanding.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate the physicochemical and biological properties of a parent compound.[1] When incorporated into heterocyclic scaffolds such as pyrazole, the -CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]

The pyrazole ring itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[1] The combination of the pyrazole nucleus with a trifluoromethyl substituent has given rise to a class of compounds with significant potential in pharmaceutical and agrochemical research. This compound is a versatile intermediate that provides a gateway to a diverse array of more complex molecules with tailored biological activities.[1]

The Prevailing Synthetic Strategy: Cyclocondensation

The most common and direct route to the synthesis of this compound is the cyclocondensation reaction between a trifluoromethylated 1,3-dicarbonyl compound and a hydrazine derivative.[1] This robust and well-established method offers high yields and regioselectivity. The key precursor for this synthesis is ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate), which reacts with hydrazine hydrate to form the pyrazole ring.

Causality Behind Experimental Choices

The choice of reactants and conditions for this synthesis is guided by fundamental principles of organic chemistry. Ethyl 4,4,4-trifluoro-3-oxobutanoate provides the necessary carbon backbone with the trifluoromethyl group and the two carbonyl functionalities required for the cyclization. Hydrazine hydrate serves as the binucleophilic nitrogen source that attacks the carbonyl carbons to initiate the ring formation. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism. The addition of a small amount of acid, such as acetic acid, can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Protocols

Synthesis of the Key Precursor: Ethyl 4,4,4-Trifluoro-3-oxobutanoate

The synthesis of ethyl 4,4,4-trifluoro-3-oxobutanoate is typically achieved through a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide as a catalyst.[2][3]

Protocol:

-

To a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, add a solution of sodium ethoxide in absolute ethanol.

-

Cool the mixture in an ice bath and add ethyl acetate dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, slowly add ethyl trifluoroacetate to the reaction mixture, again keeping the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to drive the reaction to completion.

-

After cooling, the reaction mixture is acidified with a dilute acid (e.g., sulfuric acid) to neutralize the excess base and protonate the enolate.

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure ethyl 4,4,4-trifluoro-3-oxobutanoate.

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar pyrazole-5-carboxylates.[4]

Protocol:

-

In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in ethanol. A small amount of glacial acetic acid can be added as a catalyst.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add hydrazine hydrate dropwise to the cooled solution with stirring. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 12-24 hours) to ensure complete cyclization.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a solid.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of this compound is essential for confirming its identity and purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O₂ | [5] |

| Molecular Weight | 208.14 g/mol | [5] |

| Appearance | Off-white solid | [6] |

| Melting Point | 93-98 °C | [4] |

| LogP | 1.7 | [5] |

Spectroscopic Data (Predicted and based on analogous structures)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A quartet corresponding to the -CH₂- of the ethyl group.

-

A triplet corresponding to the -CH₃ of the ethyl group.

-

A singlet for the proton on the pyrazole ring.

-

A broad singlet for the N-H proton of the pyrazole ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals corresponding to the two carbons of the ethyl group.

-

A signal for the carbonyl carbon of the ester.

-

Signals for the carbons of the pyrazole ring, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling.

-

A signal for the trifluoromethyl carbon, also appearing as a quartet.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester group.

-

Absorption bands in the region of 1100-1300 cm⁻¹ characteristic of C-F stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.14 g/mol ).

-

Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the trifluoromethyl group (-CF₃).

-

Visualizing the Process: Diagrams

Reaction Mechanism

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its preparation, primarily through the efficient cyclocondensation of readily available precursors, provides a reliable and scalable route to this valuable building block. The trifluoromethyl group imparts unique properties that make this compound and its derivatives highly sought after in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed, practical framework for the synthesis and characterization of this important molecule, intended to empower researchers in their pursuit of novel chemical entities with enhanced biological activity.

References

- 1. Buy this compound | 129768-30-5 [smolecule.com]

- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 129768-30-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 8. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR [m.chemicalbook.com]

The Trifluoromethylated Pyrazole Scaffold: A Privileged Motif in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic systems has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group occupies a position of particular significance. When appended to the pyrazole core, a versatile and biologically relevant heterocycle, the resulting trifluoromethylated pyrazoles exhibit a unique constellation of physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this privileged scaffold, delving into its synthesis, key molecular features, and diverse applications. We will explore the profound influence of the trifluoromethyl group on molecular properties such as lipophilicity, metabolic stability, and target-binding affinity. Furthermore, this document will detail established synthetic protocols and showcase the successful application of trifluoromethylated pyrazoles in the development of therapeutics and agrochemicals, thereby offering valuable insights for researchers and professionals in the field.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a powerful tool in molecular design, imparting a range of desirable properties to a parent molecule.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly sought-after substituent in the development of bioactive compounds.[1] The C-F bond is one of the strongest in organic chemistry, contributing to the exceptional metabolic stability of the trifluoromethyl group.[2] This enhanced stability often leads to an increased half-life and reduced drug dosage.[3]

The introduction of a trifluoromethyl group can significantly impact a molecule's physicochemical profile:

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes, thereby improving its bioavailability and facilitating interactions with hydrophobic binding pockets in biological targets.[2][4]

-

Modulation of pKa: The strong inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.[1]

-

Enhanced Metabolic Stability: The robustness of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism, a common route of drug deactivation.[2][3] This can lead to improved pharmacokinetic profiles.[2]

-

Bioisosteric Replacement: The trifluoromethyl group is often considered a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, and nitro groups.[5][6][7] This allows for the fine-tuning of steric and electronic properties to optimize biological activity.[6] While historically considered a mimic of the isopropyl group, more recent analysis suggests its steric profile is closer to that of an ethyl group.[5][6]

Synthetic Strategies for Trifluoromethylated Pyrazoles

The construction of the trifluoromethylated pyrazole core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Condensation of Trifluoromethylated 1,3-Dicarbonyl Compounds

A prevalent and versatile method for synthesizing trifluoromethylated pyrazoles is the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This approach, a variation of the classic Knorr pyrazole synthesis, allows for the introduction of diversity at various positions of the pyrazole ring.[10][11]

Experimental Protocol: Knorr-Type Synthesis of a Trifluoromethylated Pyrazole

Objective: To synthesize a 3-trifluoromethyl-1,5-diaryl pyrazole.

Materials:

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione (a trifluoromethylated 1,3-diketone)

-

Phenylhydrazine

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in ethanol in a round-bottom flask.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of solution. If so, collect the solid by filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of trifluoromethylated 1,3-dipoles with appropriate dipolarophiles is another powerful strategy for the regioselective synthesis of trifluoromethylated pyrazoles.[3][12] This method offers a high degree of control over the substitution pattern of the resulting pyrazole.[13] For instance, the reaction of in situ generated trifluoroacetonitrile imines with alkenes or alkynes provides a direct route to trifluoromethylated pyrazolines and pyrazoles, respectively.[9][12]

Experimental Protocol: [3+2] Cycloaddition for Pyrazole Synthesis

Objective: To synthesize a polysubstituted 3-trifluoromethylpyrazole via a [3+2] cycloaddition-oxidation sequence.

Materials:

-

A suitable chalcone (dipolarophile)

-

Trifluoroacetohydrazonoyl bromide (nitrile imine precursor)

-

Triethylamine (base)

-

An appropriate solvent (e.g., THF)

-

Manganese dioxide (oxidant)

Procedure:

-

Cycloaddition:

-

Dissolve the chalcone (1.0 eq) and trifluoroacetohydrazonoyl bromide (1.2 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.5 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC for the formation of the intermediate pyrazoline.

-

Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt and concentrate the filtrate under reduced pressure.

-

-

Oxidation:

-

Dissolve the crude pyrazoline intermediate in a suitable solvent (e.g., DMSO or hexane, as the solvent can influence the outcome).[12]

-

Add activated manganese dioxide (5.0 eq).

-

Stir the mixture vigorously at room temperature or with gentle heating until the aromatization to the pyrazole is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Concentrate the filtrate and purify the resulting trifluoromethylated pyrazole by column chromatography.

-

Diagram of Synthetic Pathways

Caption: Key synthetic routes to trifluoromethylated pyrazoles.

Physicochemical Properties and Their Implications

The incorporation of a trifluoromethyl group into the pyrazole ring imparts a unique set of physicochemical properties that are highly advantageous in drug and agrochemical development.

| Property | Influence of Trifluoromethyl Group | Consequence for Bioactivity |

| Lipophilicity (logP) | Generally increases | Enhanced membrane permeability and access to hydrophobic targets.[2][14] |

| Metabolic Stability | High due to strong C-F bonds | Increased in vivo half-life and reduced metabolic clearance.[2][3] |

| Acidity/Basicity (pKa) | Increases acidity of N-H protons | Modulates ionization state at physiological pH, affecting solubility and receptor interactions.[1] |

| Molecular Conformation | Can influence ring puckering and substituent orientation | Affects binding affinity and selectivity for biological targets. |

| Dipole Moment | Increases molecular dipole moment | Can enhance polar interactions with target proteins. |

Applications in Medicinal Chemistry

The trifluoromethylated pyrazole scaffold is a prominent feature in a number of successful therapeutic agents and clinical candidates, underscoring its importance in drug discovery.[9][12]

Cyclooxygenase-2 (COX-2) Inhibitors

One of the most well-known examples of a trifluoromethylated pyrazole in medicine is Celecoxib , a selective COX-2 inhibitor used for the treatment of pain and inflammation.[10][15] The trifluoromethyl group in Celecoxib is crucial for its potent and selective inhibition of the COX-2 enzyme.[16] The pyrazole core itself is a common scaffold in many COX-2 inhibitors.[16] Research has also explored analogues of Celecoxib, such as TFM-C, which has a significantly lower COX-2 inhibitory activity but still demonstrates beneficial effects in models of neuroinflammation, suggesting COX-2 independent mechanisms of action.[15]

Kinase Inhibitors

The pyrazole nucleus is a privileged scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.[17][18] The trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors for their target kinases. Numerous trifluoromethylated pyrazole derivatives have been investigated as inhibitors of various kinases, including Akt1, and have shown promising antiproliferative activity against cancer cell lines.[17]

Antibacterial Agents

Trifluoromethylated pyrazoles have also demonstrated significant potential as antibacterial agents, particularly against drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[19][20] The trifluoromethylphenyl moiety, in particular, has been shown to be a potent growth inhibitor of various bacterial strains.[20]

Diagram of Trifluoromethylated Pyrazoles in Drug Discovery

Caption: Major therapeutic applications of trifluoromethylated pyrazoles.

Role in Agrochemicals

Beyond pharmaceuticals, trifluoromethylated pyrazoles are also valuable in the agrochemical industry.[4][14] The trifluoromethyl group can enhance the potency and environmental persistence of herbicides, insecticides, and fungicides.[1][14] The stability of the CF3 group ensures a longer duration of action in the field, leading to more effective crop protection.[4] The pyrazole ring itself is a common motif in many agrochemicals, and its combination with a trifluoromethyl group often leads to compounds with superior performance.[14]

Future Perspectives

The trifluoromethylated pyrazole scaffold will undoubtedly continue to be a fertile ground for discovery in both medicinal and agricultural chemistry. The ongoing development of novel synthetic methodologies will provide access to an even greater diversity of these compounds.[12][21] Furthermore, a deeper understanding of the structure-activity relationships governing the interactions of trifluoromethylated pyrazoles with their biological targets will enable the design of more potent and selective agents. The unique properties conferred by the trifluoromethyl group make this scaffold a highly attractive starting point for the development of next-generation therapeutics and crop protection agents.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

- 15. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylate

Introduction: Navigating the Chemistry of a Key Building Block

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated heterocyclic compound with significant applications in pharmaceutical and agrochemical research and development.[1] Its utility as a versatile intermediate stems from the unique combination of a pyrazole core, known for a wide range of biological activities, and a trifluoromethyl (-CF3) group, which can enhance metabolic stability, bioavailability, and binding affinity of target molecules.[1]

However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the trifluoromethyl group and the nitrogen-containing heterocyclic ring system warrants a cautious and informed approach to its handling, storage, and disposal.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard procedures to provide a deeper understanding of why specific precautions are necessary. By elucidating the causality behind safety measures, this document aims to empower laboratory personnel to work with this compound not only safely, but with a heightened sense of scientific diligence and risk awareness. It is crucial to note that the toxicological properties of this specific compound have not been exhaustively investigated, which places a greater emphasis on conservative and robust safety practices.[2]

Section 1: Hazard Identification and Risk Profile

A comprehensive understanding of the intrinsic hazards of this compound is the foundation of a robust safety protocol. The primary hazards are consistently identified across supplier safety data sheets.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Not specified | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Not specified | H332: Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3] |

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O₂ | [5] |

| Molecular Weight | 208.14 g/mol | [5] |

| Appearance | Off-white to slight yellow solid | [5] |

| Melting Point | 93-98 °C | [4] |

| Purity | Typically ≥97% | [4][5] |

Expert Analysis of the Risk Profile:

The hazard profile indicates that this compound is a multi-route irritant and moderately toxic. The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. The trifluoromethyl group is a key consideration. While it enhances the therapeutic potential of molecules, upon combustion or in the presence of strong acids, trifluoromethylated compounds can decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas. This potential for HF generation is a critical factor in designing emergency response and firefighting procedures.

The lack of comprehensive toxicological data, including long-term exposure effects, carcinogenicity, and reproductive toxicity, necessitates a risk assessment strategy based on the precautionary principle. All handling should assume the compound is more hazardous than the currently available data suggests.

Section 2: The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is essential for mitigating exposure.

1. Engineering Controls: The First Line of Defense

The primary objective is to contain the solid compound and prevent the generation and inhalation of dust.

-

Chemical Fume Hood: All weighing and handling of this compound must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection from inhaling airborne particulates and potential vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's performance should be regularly monitored and documented.

2. Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical.

-